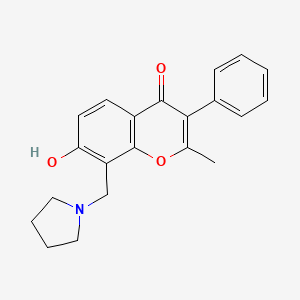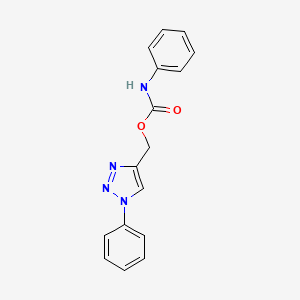
3-Cyanopyridine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is known for its unique structure, which includes a sulfonyl fluoride group attached to a cyanopyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanopyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a cyanopyridine precursor. One common method includes the reaction of 3-cyanopyridine with sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of sulfur tetrafluoride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyanopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing conditions applied.
Aplicaciones Científicas De Investigación
3-Cyanopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-cyanopyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets, often enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Comparación Con Compuestos Similares
3-Cyanopyridine-2-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
2-Fluoropyridine: A simpler fluorinated pyridine without the sulfonyl group.
3-Cyanopyridine: The parent compound without the sulfonyl fluoride group.
Uniqueness: 3-Cyanopyridine-2-sulfonyl fluoride is unique due to the presence of both a cyanopyridine ring and a sulfonyl fluoride group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
IUPAC Name |
3-cyanopyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-5(4-8)2-1-3-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPAGABXGVECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2835904.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2835909.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)
![1-(3-cyano-6-methoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2835913.png)

![7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2835916.png)
![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2835922.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2835926.png)
![6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2835927.png)
